Stewart-Grubbs catalyst

Descripción general

Descripción

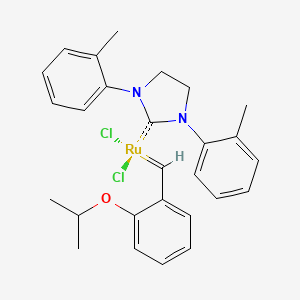

Stewart-Grubbs catalyst is a useful research compound. Its molecular formula is C27H30Cl2N2ORu and its molecular weight is 570.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .

Mode of Action

The mechanism of olefin metathesis catalyzed by the this compound involves several steps:

- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .

Biochemical Pathways

The this compound impacts various organic reactions, including:

- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .

Pharmacokinetics

The this compound is a ruthenium-based complex. Its pharmacokinetic properties include:

- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .

Análisis Bioquímico

Biochemical Properties

The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The this compound interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .

Cellular Effects

It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .

Temporal Effects in Laboratory Settings

The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .

Metabolic Pathways

The this compound is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals

Actividad Biológica

The Stewart-Grubbs catalyst, a variant of the Grubbs catalyst, is a ruthenium-based complex widely utilized in olefin metathesis reactions. This article explores its biological activity, mechanisms, applications, and implications in various biochemical contexts.

The this compound operates through a well-defined mechanism involving several key steps:

- Coordination : The catalyst coordinates with an alkene to form a π-complex.

- Migratory Insertion : This complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate.

- Ring Opening : The metallacyclobutane intermediate opens, resulting in a new π-complex with exchanged alkylidene groups.

- Dissociation : Finally, the dissociation of this complex yields the desired metathesis products .

The this compound has significant implications in biochemical reactions:

- Synthesis of Biologically Active Compounds : It is employed in synthesizing various biologically active compounds, influencing cellular functions such as signaling pathways and gene expression .

- Polymerization Reactions : The catalyst facilitates polymerization processes, generating biopolymers and agrochemicals that have applications in drug delivery and materials science .

1. Cross-Metathesis of Methallyl Halides

A study investigated the cross-metathesis (CM) of methallyl halides using different ruthenium-based catalysts, including the this compound. Results indicated that it effectively promoted reactions yielding moderate to good product yields with various functional groups tolerated. Notably, it was superior to other catalysts in certain reactions, demonstrating its practical utility in synthesizing complex organic molecules .

2. Biodegradable Polymersomes

Research has shown that encapsulating the this compound within biodegradable polymersomes can enhance its biocompatibility and reduce toxicity. This approach allows for controlled release and retention of the catalyst within cells, facilitating reactions that would otherwise be hindered by cellular defenses against metal complexes .

Data Tables

| Catalyst Type | Yield (%) | Functional Group Tolerance | Selectivity (E/Z) |

|---|---|---|---|

| Grubbs Catalyst | Low | Limited | Moderate |

| Hoveyda-Grubbs Catalyst | Moderate | Good | Moderate |

| This compound | Moderate to Good | Excellent | High |

Aplicaciones Científicas De Investigación

Ring-Closing Metathesis (RCM)

The Stewart-Grubbs catalyst is extensively used in RCM to synthesize cyclic compounds. It has demonstrated effectiveness in forming trisubstituted cycloalkenes, which are important in pharmaceuticals and agrochemicals.

Cross-Metathesis (CM)

Cross-metathesis reactions facilitated by the this compound have been employed to generate functionalized alkenes from methallyl halides. A notable study showed that this catalyst effectively produced various functionalized methallyl halides with moderate to good yields and selectivity, proving its utility in complex organic syntheses .

Applications in Polymer Chemistry

The this compound is pivotal in ring-opening metathesis polymerization (ROMP), enabling the synthesis of biopolymers and other advanced materials. Its ability to tolerate various functional groups allows for the creation of tailored polymers for specific applications, including drug delivery systems and agrochemicals .

Synthesis of Natural Products

A significant application was demonstrated through the formal total synthesis of (–)-presphaerene using methallyl halide CM catalyzed by the this compound. This synthesis showcased the catalyst's capacity to tolerate diverse functional groups while maintaining high selectivity .

Industrial Applications

In industrial settings, the this compound has been employed for large-scale processes such as bio-refinery operations, where it facilitates the conversion of seed oils into olefins and specialty chemicals .

Data Table: Performance Comparison

Análisis De Reacciones Químicas

Cross-Metathesis (CM) of Methallyl Halides

The Stewart-Grubbs catalyst demonstrates superior performance in CM reactions involving methallyl halides. A comparative study with other ruthenium catalysts revealed the following:

| Catalyst | Yield (%) | Functional Group Tolerance | Selectivity (E/Z) |

|---|---|---|---|

| Grubbs Catalyst | 15–30 | Limited | Low |

| Hoveyda-Grubbs Catalyst | 40–60 | Moderate | Moderate |

| This compound | 65–85 | Excellent | High |

-

Reaction Scope : The catalyst efficiently couples methallyl chloride or bromide with olefins bearing benzyl ethers, esters, or amides, achieving moderate-to-high yields (65–85%) .

-

Selectivity : It exhibits higher E/Z selectivity compared to Hoveyda-Grubbs catalysts, particularly with nitrogen-containing substrates like N,N-dimethyl amides .

-

Mechanistic Advantage : The sterically less hindered structure of the this compound facilitates faster substrate coordination and metallacyclobutane formation .

Ring-Closing Metathesis (RCM) for Cyclic Compounds

The catalyst is widely used in RCM to synthesize medium- and large-ring heterocycles:

Performance Data:

| Substrate Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Diethyl diallylmalonate | 1.0 | 2 | 95 |

| 16-Membered macrocyclic lactone | 2.0 | 24 | 82 |

Transvinylation/RCM Cascade Reactions

The catalyst enables chemoselective cascade reactions, mimicking enzymatic promiscuity:

-

One-Pot Synthesis of Enol Lactones : Combines transvinylation of unsaturated carboxylic acids with RCM to form endocyclic enol lactones. For example, acrylic acid derivatives react under ethylene atmosphere to yield γ-lactones in 70–75% yield .

-

Dual Activity : Retains metathesis activity even after participating in transvinylation steps, as shown by turnover numbers (TON) >500 in sequential reactions .

Mechanistic Insight:

-

The electron-deficient isopropoxy group on the catalyst’s benzylidene ligand accelerates olefin insertion into the ruthenium-carbene bond .

Functional Group Tolerance

The this compound accommodates diverse functional groups:

| Tolerated Groups | Non-Tolerated Groups |

|---|---|

| Ethers, esters, amides | Strong Lewis acids |

| Halides (Cl, Br) | Free thiols |

| Alcohols (protected) | Epoxides |

This broad tolerance enables its use in synthesizing pharmaceuticals, agrochemicals, and biopolymers .

Comparative Stability and Reactivity

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Temperature : 153°C (higher than Grubbs II’s 142°C).

-

Solvent Compatibility : Stable in dichloromethane, toluene, and THF but decomposes in protic solvents (e.g., methanol) .

The this compound’s versatility in CM, RCM, and cascade reactions, coupled with its functional group tolerance and stability, positions it as a cornerstone in modern organic synthesis. Its applications span drug discovery, materials science, and natural product synthesis, with ongoing research focused on further reducing catalyst loadings and expanding substrate scope .

Propiedades

IUPAC Name |

[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJCARGGZRTYFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746225 | |

| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927429-61-6 | |

| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.